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molecular formula C8H5ClO2 B3024460 7-Chlorobenzofuran-3(2H)-one CAS No. 3260-94-4

7-Chlorobenzofuran-3(2H)-one

Cat. No. B3024460
M. Wt: 168.57 g/mol
InChI Key: GUWMEVTXPJYGNC-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

According to the procedure of D. C. Schroeder, et al., J Org. Chem., 27, 586 (1962) a mixture of 2-carbomethoxy-7-chloro-3-hydroxybenzofuran (16.9 g, 0.075 mol), dioxane 75 mL), and 1N NaOH (375 mL, 0.375 mol) was stirred at room temperature for 2 days. The dioxane was removed under reduced pressure and the mixture was left standing for another day. Acidification with 2N HCl (270 mL, slowly) and filtration of the resulting precipitate gave a yellow solid (12.6 g). NMR analysis showed this material to be a 3:1 mixture of product and starting material. Purification by preparative HPLC gave a yellow solid (5.8 g, 46%), m.p. 108°-111° C.
Name
2-carbomethoxy-7-chloro-3-hydroxybenzofuran
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:5]1[O:6][C:7]2[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:8]=2[C:9]=1[OH:10])(OC)=O.[OH-].[Na+]>O1CCOCC1>[Cl:15][C:14]1[C:7]2[O:6][CH2:5][C:9](=[O:10])[C:8]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
2-carbomethoxy-7-chloro-3-hydroxybenzofuran
Quantity
16.9 g
Type
reactant
Smiles
C(=O)(OC)C=1OC2=C(C1O)C=CC=C2Cl
Name
Quantity
375 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane was removed under reduced pressure
WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
standing for another day
FILTRATION
Type
FILTRATION
Details
Acidification with 2N HCl (270 mL, slowly) and filtration of the resulting precipitate

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=CC=CC=2C(COC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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